molecular formula C5H11KO3 B13140620 Potassium pivalate hydrate

Potassium pivalate hydrate

Cat. No.: B13140620
M. Wt: 158.24 g/mol
InChI Key: GVCLKYXOECYIGK-UHFFFAOYSA-M
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Description

Potassium pivalate hydrate is a chemical compound with the formula C5H9KO2·H2O. It is the potassium salt of pivalic acid, also known as trimethylacetic acid. This compound is often used in organic synthesis and various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium pivalate hydrate can be synthesized by neutralizing pivalic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The reaction can be represented as follows:

(CH3)3CCOOH+KOH(CH3)3CCOOK+H2O(CH_3)_3CCOOH + KOH \rightarrow (CH_3)_3CCOOK + H_2O (CH3​)3​CCOOH+KOH→(CH3​)3​CCOOK+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pivalic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then crystallized and dried to obtain the hydrated form.

Chemical Reactions Analysis

Types of Reactions

Potassium pivalate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form potassium pivalate oxide.

    Reduction: It can be reduced to form pivalic acid.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Potassium pivalate oxide.

    Reduction: Pivalic acid.

    Substitution: Various substituted pivalates depending on the electrophile used.

Scientific Research Applications

Potassium pivalate hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of potassium pivalate hydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate its potassium ion to form stable complexes with other molecules, facilitating reactions such as esterification and amidation. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Sodium pivalate: Similar in structure but contains sodium instead of potassium.

    Lithium pivalate: Contains lithium and is used in different applications due to its unique properties.

    Calcium pivalate: Contains calcium and is used in the production of certain polymers.

Uniqueness

Potassium pivalate hydrate is unique due to its high stability and reactivity, making it suitable for a wide range of applications. Its potassium ion also provides specific reactivity that differs from other alkali metal pivalates.

Properties

Molecular Formula

C5H11KO3

Molecular Weight

158.24 g/mol

IUPAC Name

potassium;2,2-dimethylpropanoate;hydrate

InChI

InChI=1S/C5H10O2.K.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1

InChI Key

GVCLKYXOECYIGK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[K+]

Origin of Product

United States

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